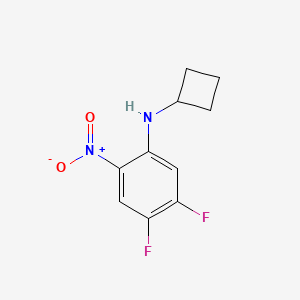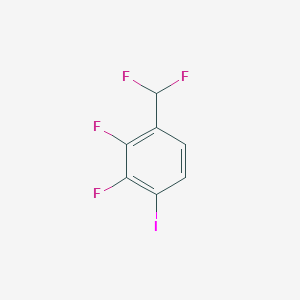
1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring, along with an iodine atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene typically involves the introduction of difluoromethyl and difluoro groups onto a benzene ring followed by iodination. One common method includes the following steps:
Fluorination: Starting with a suitable benzene derivative, selective fluorination is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The final step involves the iodination of the benzene ring, which can be performed using iodine or iodinating reagents like N-iodosuccinimide (NIS).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substituted Benzenes: Resulting from substitution reactions.
Ketones and Alcohols: Resulting from oxidation and reduction reactions.
Applications De Recherche Scientifique
1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethyl and difluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes, receptors, and other biological macromolecules. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 1-(Difluoromethyl)-2-fluoro-4-iodobenzene
- 1-(Difluoromethyl)-3,4-difluorobenzene
- 1-(Difluoromethyl)-2,3-difluorobenzene
Comparison: 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene is unique due to the presence of both difluoromethyl and difluoro groups along with an iodine atom. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of multiple fluorine atoms can significantly influence the compound’s electronic properties and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C7H3F4I |
|---|---|
Poids moléculaire |
290.00 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C7H3F4I/c8-5-3(7(10)11)1-2-4(12)6(5)9/h1-2,7H |
Clé InChI |
RUTGHXJPWIPUHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


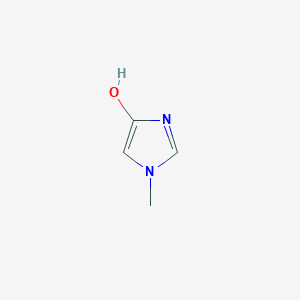

![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
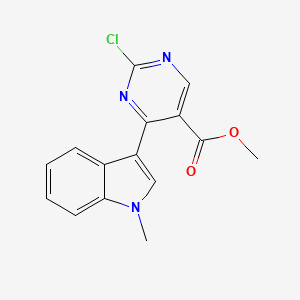

![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
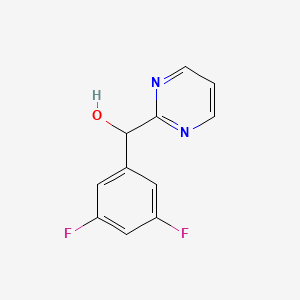
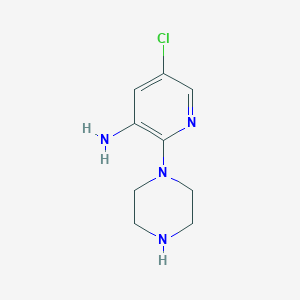
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)
![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
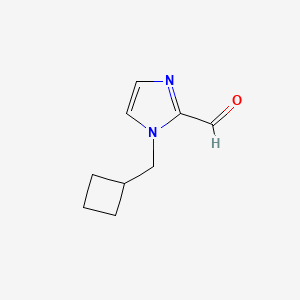
![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
